Ustusolate E
Overview
Description
Ustusolate E is a naturally occurring compound isolated from the mangrove-derived fungus Aspergillus ustus. It is a sesquiterpenoid with notable cytotoxic activity against various cancer cell lines.
Preparation Methods
Ustusolate E is typically isolated from the fermentation broth of Aspergillus ustus. The bioactive extract is subjected to chromatographic techniques such as silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to obtain pure this compound
Chemical Reactions Analysis
Ustusolate E undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Ustusolate E has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound serves as a model compound for studying sesquiterpenoid biosynthesis and chemical reactivity.
Biology: The compound is used to investigate the biological pathways involved in fungal metabolism and secondary metabolite production.
Medicine: this compound exhibits potent anticancer activity by inducing apoptosis in cancer cell lines.
Mechanism of Action
Ustusolate E exerts its effects by inducing apoptosis in cancer cells. It targets molecular pathways such as the PI3K/AKT/mTOR and p-53 pathways, leading to irreversible DNA damage, cell cycle arrest at the G2/M phase, and subsequent apoptosis . The compound’s ability to regulate these pathways highlights its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
Ustusolate E is structurally similar to other sesquiterpenoids isolated from mangrove-derived fungi, such as ustusorane E and 11α-Hydroxy-Ustusolate E. These compounds also exhibit cytotoxic activity against cancer cell lines, but this compound is unique in its specific molecular targets and pathways . The following are some similar compounds:
- Ustusorane E
- 11α-Hydroxy-Ustusolate E
- Monascuspurins A-E
Each of these compounds has distinct biological activities and mechanisms of action, making them valuable for comparative studies in drug development.
Properties
IUPAC Name |
[(5R,5aS,9aS,9bS)-9b-hydroxy-6,6,9a-trimethyl-1-oxo-3,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-5-yl] (2E,4E)-6-oxohexa-2,4-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-19(2)9-7-10-20(3)17(19)15(27-16(23)8-5-4-6-11-22)12-14-13-26-18(24)21(14,20)25/h4-6,8,11-12,15,17,25H,7,9-10,13H2,1-3H3/b6-4+,8-5+/t15-,17+,20+,21+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEIYTQTTHYBTI-BEFOBABASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1C(C=C3C2(C(=O)OC3)O)OC(=O)C=CC=CC=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@@H](C=C3[C@@]2(C(=O)OC3)O)OC(=O)/C=C/C=C/C=O)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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